molecular formula C20H22FN3O4S B3016040 N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896266-09-4

N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B3016040
CAS No.: 896266-09-4
M. Wt: 419.47
InChI Key: NFXBXKJZJDUZHL-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group, a phenylsulfonyl group, and a pyrrolidinyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate by reacting a suitable pyrrolidine derivative with a phenylsulfonyl chloride under basic conditions.

    Introduction of the Fluorobenzyl Group:

    Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the intermediate with oxalyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and base catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in biological studies to investigate its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorobenzyl)-4-(((2S,5R)-5-(®-hydroxy(phenyl)methyl)pyrrolidin-2-yl)methyl)-N-methylbenzamide
  • 1-BOC-3-((3-fluorobenzyl-amino)-methyl)-pyrrolidine
  • 2-(2-fluorobenzyl)pyrrolidine

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl and phenylsulfonyl groups contribute to its stability and potential bioactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c21-16-10-8-15(9-11-16)13-22-19(25)20(26)23-14-17-5-4-12-24(17)29(27,28)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXBXKJZJDUZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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